Superior Aqueous-Phase Acidity: Croconic Acid vs. Squaric Acid, Deltic Acid, and Rhodizonic Acid
Croconic acid (C₅O₅H₂) exhibits the strongest aqueous-phase acidity among the cyclic oxocarbon acid series. DFT calculations at the B3LYP/6-311+G(d,p) level demonstrate that croconic acid is the most acidic member of the CₙOₙH₂ (n = 3, 4, 5, 6) family, surpassing deltic acid (C₃), squaric acid (C₄), and rhodizonic acid (C₆) [1]. Experimental pKa measurements confirm this ranking: croconic acid (pKa₁ = 0.80 ± 0.08, pKa₂ = 2.24 ± 0.01) [2] versus squaric acid (pKa₁ ≈ 1.5, pKa₂ ≈ 3.5) [3].
| Evidence Dimension | Aqueous-phase acidity (first dissociation constant, pKa₁) |
|---|---|
| Target Compound Data | pKa₁ = 0.80 ± 0.08 at 25 °C |
| Comparator Or Baseline | Squaric acid: pKa₁ ≈ 1.5; Deltic acid: intermediate; Rhodizonic acid: highest pKa₁ |
| Quantified Difference | Croconic acid is ~0.7 pKa units more acidic than squaric acid (≈5× greater Ka); ranked most acidic in CₙOₙH₂ series |
| Conditions | DFT calculations (B3LYP/6-311+G(d,p)) and experimental aqueous measurements at 25 °C |
Why This Matters
For applications requiring strong proton-donating capacity or stable enolate formation—such as metal coordination chemistry, organic synthesis intermediates, or proton-transfer ferroelectric devices—croconic acid's superior acidity directly translates to higher reactivity and more complete deprotonation under milder conditions than its analogs.
- [1] Wong ZX, Abdallah HH. Gas-phase Acidity and Liquid Phase pKa Calculations of Some Cyclic Oxocarbon Acids (CnOnH2 (n = 3, 4, 5, 6)): A Theoretical Investigation. Acta Chim Slov. 2012;59(2):273-80. View Source
- [2] Wikipedia. Acide croconique. Wikipédia, L'Encyclopédie Libre. 2023 Aug 7. View Source
- [3] Schwartz LM, Howard LO. Aqueous dissociation of squaric acid. J Phys Chem. 1971;75(12):1798-1803. View Source
